2',5'-Dimethyl-3-(3-methylphenyl)propiophenone
CAS No.: 898790-75-5
Cat. No.: VC2483977
Molecular Formula: C18H20O
Molecular Weight: 252.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898790-75-5 |
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Molecular Formula | C18H20O |
Molecular Weight | 252.3 g/mol |
IUPAC Name | 1-(2,5-dimethylphenyl)-3-(3-methylphenyl)propan-1-one |
Standard InChI | InChI=1S/C18H20O/c1-13-5-4-6-16(11-13)9-10-18(19)17-12-14(2)7-8-15(17)3/h4-8,11-12H,9-10H2,1-3H3 |
Standard InChI Key | NAKXEIZZHJUNOM-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)CCC(=O)C2=C(C=CC(=C2)C)C |
Canonical SMILES | CC1=CC(=CC=C1)CCC(=O)C2=C(C=CC(=C2)C)C |
Introduction
Chemical Structure and Properties
Molecular Structure
2',5'-Dimethyl-3-(3-methylphenyl)propiophenone features a propanone backbone with a 2,5-dimethylphenyl group attached to the carbonyl carbon and a 3-methylphenyl group connected via a two-carbon chain. The IUPAC name for this compound is 1-(2,5-dimethylphenyl)-3-(3-methylphenyl)-1-propanone, following the nomenclature patterns of similar propiophenone derivatives.
Based on structural analogies with related compounds, the molecular formula would be C18H20O with a molecular weight of approximately 252.36 g/mol, comparable to its structural isomer 3',5'-dimethyl-3-(3-methylphenyl)propiophenone .
Physical and Chemical Properties
The physical and chemical properties of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone can be estimated based on its structure and comparison with similar compounds:
Property | Estimated Value | Basis for Estimation |
---|---|---|
Molecular Formula | C18H20O | Structural analysis |
Molecular Weight | 252.36 g/mol | Calculated from molecular formula |
Physical State | Solid at room temperature | Comparison with similar propiophenones |
Solubility | Soluble in organic solvents (ethanol, methanol, chloroform) | Based on general properties of propiophenones |
Melting Point | 60-90°C | Estimated from similar compounds |
Boiling Point | >300°C | Estimated from similar compounds |
LogP | 4.2-4.6 | Estimated based on structure |
The presence of methyl groups enhances the compound's lipophilicity, affecting its solubility profile and potential interactions with biological systems.
Synthesis Methods
Aldol Condensation Approach
One potential synthetic route involves an aldol condensation between 2,5-dimethylacetophenone and 3-methylbenzaldehyde to form an α,β-unsaturated ketone intermediate, followed by selective reduction of the double bond. This approach is similar to methods used for synthesizing related propiophenone derivatives.
Friedel-Crafts Acylation
Another approach could involve the Friedel-Crafts acylation reaction between 3-methylphenylethanol derivatives and 2,5-dimethylbenzoyl chloride in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3).
Purification Methods
After synthesis, the compound would typically require purification through:
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Recrystallization from appropriate solvents
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Column chromatography using silica gel as the stationary phase
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Vacuum distillation for larger-scale production
Chemical Reactions
Reactions at the Carbonyl Group
The carbonyl group in 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone represents a primary site for chemical reactions:
Reduction Reactions
The carbonyl group can undergo reduction to form the corresponding alcohol:
Reaction | Reagents | Expected Products | Conditions |
---|---|---|---|
Carbonyl Reduction | NaBH4/MeOH | Secondary alcohol | 0-25°C, 2-4 hours |
Complete Reduction | LiAlH4/THF | Secondary alcohol | -78°C to room temperature, anhydrous conditions |
Nucleophilic Addition
The electrophilic carbonyl carbon can react with various nucleophiles:
Nucleophile Type | Example Reagent | Product Type | Reaction Conditions |
---|---|---|---|
Grignard Reagents | RMgBr | Tertiary alcohols | -78°C to room temperature, anhydrous THF |
Hydride Donors | NaBH4, LiAlH4 | Secondary alcohols | 0-25°C, appropriate solvent |
Cyanide | KCN, NaCN | Cyanohydrins | Acidic conditions, 0-25°C |
Reactions Involving the Aromatic Rings
The aromatic rings with methyl substituents can undergo various reactions:
Electrophilic Aromatic Substitution
Reaction Type | Reagents | Major Products | Conditions |
---|---|---|---|
Bromination | Br2, FeBr3 | Brominated derivatives | 0-25°C, dark conditions |
Nitration | HNO3, H2SO4 | Nitro derivatives | 0-5°C, controlled addition |
Sulfonation | H2SO4, SO3 | Sulfonic acid derivatives | Variable temperature based on desired selectivity |
Oxidation of Methyl Groups
The methyl groups on both aromatic rings can be oxidized to carboxylic acids or aldehydes under appropriate conditions, similar to reactions observed with related compounds.
Applications in Research
Synthetic Organic Chemistry
2',5'-Dimethyl-3-(3-methylphenyl)propiophenone could serve as:
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A building block for more complex organic molecules
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An intermediate in the synthesis of pharmaceutical compounds
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A precursor for materials with specific properties
Potential Activity | Possible Mechanism | Comparable Compounds |
---|---|---|
Antimicrobial | Disruption of cell membranes or metabolic pathways | Other substituted propiophenones |
Anti-inflammatory | Inhibition of inflammatory mediators | Related ketone derivatives |
Anticancer | Induction of apoptosis, inhibition of cell proliferation | Similar aromatic ketones |
Biological Activity
Structure-Activity Relationships
The biological activity of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone would be influenced by its structural features:
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The 2',5'-dimethyl substitution pattern affects the electronic distribution in one aromatic ring
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The 3-methyl substituent on the other phenyl ring modifies its electronic and steric properties
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The carbonyl group serves as a hydrogen bond acceptor in potential interactions with biological targets
Toxicological Considerations
The toxicological profile of 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone would need thorough investigation before any practical applications. Structural features that might influence toxicity include:
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The carbonyl group, which can participate in reactions with nucleophilic biomolecules
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The lipophilic character conferred by multiple methyl groups, affecting bioaccumulation potential
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Potential metabolism to reactive intermediates
Comparison with Similar Compounds
Structural Analogues
Several compounds share structural similarities with 2',5'-Dimethyl-3-(3-methylphenyl)propiophenone:
3',5'-Dimethyl-3-(3-methylphenyl)propiophenone
This structural isomer (CAS: 898790-84-6) contains dimethyl groups at the 3' and 5' positions instead of the 2' and 5' positions . This variation likely affects:
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Steric hindrance around the carbonyl group
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Electronic distribution within the molecule
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Potential biological activity and binding characteristics
2',5'-Dimethyl-3-(2-thiomethylphenyl)propiophenone
This compound (CAS: 898754-78-4) features a thiomethyl group instead of a methyl group on one phenyl ring. The presence of sulfur introduces:
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Different electronic properties
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Alternative oxidation pathways
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Modified biological interactions due to the sulfur atom's properties
3',5'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone
This analogue (CAS: 898779-47-0) contains an additional methyl group, resulting in:
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Increased lipophilicity
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Different steric properties
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Potentially altered biological activity profiles
Comparative Analysis
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